molecular formula C11H18N2 B12121104 N,N-Dimethyl-N'-m-tolyl-ethane-1,2-diamine

N,N-Dimethyl-N'-m-tolyl-ethane-1,2-diamine

Cat. No.: B12121104
M. Wt: 178.27 g/mol
InChI Key: UBOPQEUFWPCPRA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine: is an organic compound with the molecular formula C16H20N2. It is a derivative of ethane-1,2-diamine where the nitrogen atoms are substituted with methyl and m-tolyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine typically begins with ethane-1,2-diamine.

    Methylation: The nitrogen atoms are methylated using methyl iodide or dimethyl sulfate under basic conditions.

    Tolyl Substitution: The m-tolyl group is introduced through a nucleophilic substitution reaction using m-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods:

    Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the reagents are added sequentially, and the reaction conditions are carefully controlled to optimize yield and purity.

    Continuous Process: For large-scale production, continuous flow reactors may be used to maintain a steady-state reaction environment, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or m-tolyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products:

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Corresponding amines or reduced forms.

    Substitution Products: Compounds with new substituents replacing the original methyl or m-tolyl groups.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-10-5-4-6-11(9-10)12-7-8-13(2)3/h4-6,9,12H,7-8H2,1-3H3

InChI Key

UBOPQEUFWPCPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCCN(C)C

Origin of Product

United States

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